(1S)-cyclohex-3-ene-1-carboxylic acid
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Overview
Description
(1S)-cyclohex-3-ene-1-carboxylic acid: is an organic compound characterized by a cyclohexene ring with a carboxylic acid functional group attached to the first carbon. This compound is chiral, meaning it has a non-superimposable mirror image, and the (1S) configuration indicates the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-cyclohex-3-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexene ring. The carboxylic acid group can then be introduced through subsequent functional group transformations.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by catalytic hydrogenation and oxidation steps to introduce the carboxylic acid group. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (1S)-cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohex-3-ene-1,1-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: Cyclohex-3-ene-1,1-dicarboxylic acid.
Reduction: Cyclohex-3-ene-1-methanol or cyclohex-3-ene-1-aldehyde.
Substitution: Various substituted cyclohexene derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: (1S)-cyclohex-3-ene-1-carboxylic acid is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carboxylic acids and to investigate the effects of chirality on biological activity.
Medicine: The compound’s derivatives are explored for potential pharmaceutical applications, including as intermediates in the synthesis of drugs with anti-inflammatory or analgesic properties.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials that require specific chiral properties.
Mechanism of Action
The mechanism of action of (1S)-cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, influencing the compound’s reactivity and biological activity. The cyclohexene ring provides a rigid framework that affects the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the double bond present in (1S)-cyclohex-3-ene-1-carboxylic acid.
Cyclohex-3-ene-1,1-dicarboxylic acid: Contains an additional carboxylic acid group.
Cyclohex-3-ene-1-methanol: The carboxylic acid group is reduced to an alcohol.
Uniqueness: this compound is unique due to its chiral nature and the presence of both a cyclohexene ring and a carboxylic acid group. This combination of features makes it a versatile intermediate in organic synthesis and valuable for applications requiring specific stereochemistry.
Properties
IUPAC Name |
(1S)-cyclohex-3-ene-1-carboxylic acid;(1R)-1-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.C7H10O2/c1-7(9)8-5-3-2-4-6-8;8-7(9)6-4-2-1-3-5-6/h2-7H,9H2,1H3;1-2,6H,3-5H2,(H,8,9)/t7-;6-/m11/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZYAWOSGIDHOO-SUSPOVHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N.C1CC(CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N.C1C[C@@H](CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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